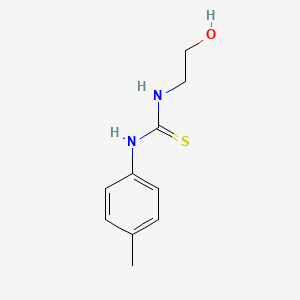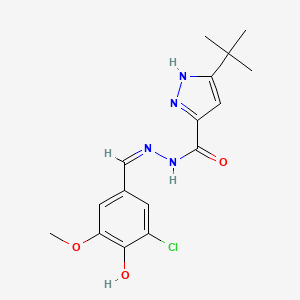![molecular formula C18H27N3O4 B6141119 N-(2,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B6141119.png)
N-(2,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea, commonly known as DPU-4, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.
作用機序
The exact mechanism of action of DPU-4 is not fully understood. However, it has been suggested that DPU-4 may act by modulating various signaling pathways in cells. For example, DPU-4 has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a key role in cell growth and survival. DPU-4 has also been shown to modulate the glutamate receptor signaling pathway, which is involved in the pathogenesis of neurological disorders. Additionally, DPU-4 has been shown to inhibit the NF-κB signaling pathway, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
DPU-4 has been shown to exhibit a wide range of biochemical and physiological effects. Some of the effects of DPU-4 include:
1. Inhibition of cancer cell growth: DPU-4 has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neuroprotection: DPU-4 has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease.
3. Anti-inflammatory effects: DPU-4 has been shown to have anti-inflammatory effects in animal models of inflammation.
実験室実験の利点と制限
DPU-4 has several advantages and limitations for lab experiments. Some of the advantages of DPU-4 include:
1. High purity: DPU-4 can be synthesized to high purity, making it a suitable compound for lab experiments.
2. Wide range of effects: DPU-4 exhibits a wide range of biochemical and physiological effects, making it a promising candidate for various research areas.
Some of the limitations of DPU-4 include:
1. Limited availability: DPU-4 is not commercially available and must be synthesized in the lab.
2. Limited toxicity data: There is limited toxicity data available for DPU-4, making it difficult to determine safe dosages for lab experiments.
将来の方向性
There are several future directions for the study of DPU-4. Some of these directions include:
1. Further study of the mechanism of action: More research is needed to fully understand the mechanism of action of DPU-4.
2. Development of analogs: The development of analogs of DPU-4 may lead to compounds with improved efficacy and safety profiles.
3. Clinical trials: Clinical trials are needed to determine the safety and efficacy of DPU-4 in humans.
4. Application in other research areas: DPU-4 may have potential applications in other research areas, such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, DPU-4 is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biochemical and physiological effects and has been shown to have potential applications in cancer research, neurological disorders, and inflammation. Further research is needed to fully understand the mechanism of action of DPU-4 and to determine its safety and efficacy in humans.
合成法
DPU-4 can be synthesized using a multi-step process involving the reaction of 2,4-dimethoxyaniline with 2,2-dimethyl-1,3-propanediol and pyrrolidine-3,5-dione. The resulting compound is then treated with urea to obtain DPU-4. The synthesis method has been optimized to yield high purity and high yield of DPU-4.
科学的研究の応用
DPU-4 has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research areas. Some of the areas where DPU-4 has been studied include:
1. Cancer Research: DPU-4 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that DPU-4 may act by inhibiting the PI3K/Akt/mTOR signaling pathway, which is known to play a key role in cancer cell growth and survival.
2. Neurological Disorders: DPU-4 has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been suggested that DPU-4 may act by modulating the glutamate receptor signaling pathway, which is known to be involved in the pathogenesis of these disorders.
3. Inflammation: DPU-4 has been shown to have anti-inflammatory effects in animal models of inflammation. It has been suggested that DPU-4 may act by inhibiting the NF-κB signaling pathway, which is known to play a key role in the inflammatory response.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)11-21-10-12(8-16(21)22)19-17(23)20-14-7-6-13(24-4)9-15(14)25-5/h6-7,9,12H,8,10-11H2,1-5H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODOTASANDZQFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(CC1=O)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0117767.P001 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(3-ethoxy-4-hydroxybenzylidene)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6141043.png)
![{4-[3-(4-ethyl-1-piperazinyl)propoxy]phenyl}methanol hydrochloride](/img/structure/B6141050.png)
![2-(4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B6141055.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B6141065.png)

![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6141072.png)
![5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6141082.png)


![1-(4-fluorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6141098.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxy-2-phenylacetamide](/img/structure/B6141125.png)
![N-(2,3-dimethylphenyl)-1-(1-{[(2,3-dimethylphenyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6141133.png)
![1-(3-methylbenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6141141.png)